![molecular formula C15H21NO4 B13077028 (3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B13077028.png)
(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a methylhexanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylhexanoic acid and benzyl chloroformate.
Protection of Amino Group: The amino group is protected using benzyl chloroformate to form the benzyloxycarbonyl (Cbz) protected amino acid.
Formation of Amide Bond: The protected amino acid is then coupled with the appropriate amine using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The final step involves the removal of the Cbz protecting group under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
科学研究应用
Chemistry
In chemistry, (3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their ability to inhibit specific enzymes or receptors, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it valuable for various applications, including the production of intermediates for complex chemical syntheses.
作用机制
The mechanism of action of (3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites of the molecule.
相似化合物的比较
Similar Compounds
(3R)-3-Amino-4-methylhexanoic acid: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.
(3R)-3-{[(Methoxy)carbonyl]amino}-4-methylhexanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different reactivity and applications.
Uniqueness
(3R)-3-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional synthetic flexibility
属性
分子式 |
C15H21NO4 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC 名称 |
(3R)-4-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-3-11(2)13(9-14(17)18)16-15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,19)(H,17,18)/t11?,13-/m1/s1 |
InChI 键 |
YBQVXOLUUAILCJ-GLGOKHISSA-N |
手性 SMILES |
CCC(C)[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CCC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


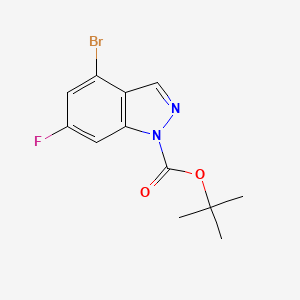
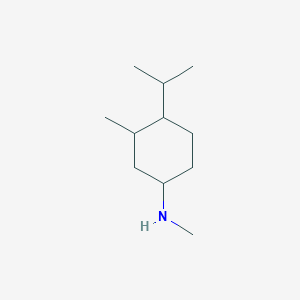
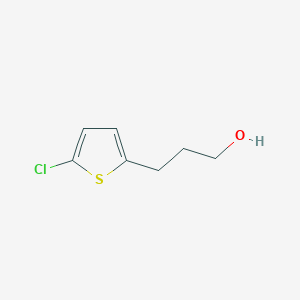
![1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076972.png)
![(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine](/img/structure/B13076980.png)
![3-[(2-Iodocyclooctyl)oxy]oxetane](/img/structure/B13077001.png)
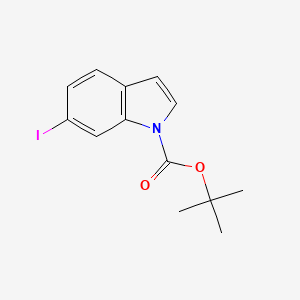
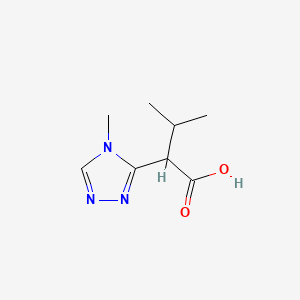
![(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13077022.png)
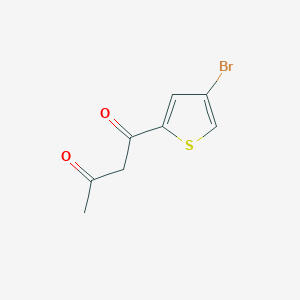



![(1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol](/img/structure/B13077052.png)
